molecular formula C9H18O3 B12552081 Acetic acid;5-methylhex-3-en-2-ol CAS No. 146513-39-5

Acetic acid;5-methylhex-3-en-2-ol

Cat. No.: B12552081
CAS No.: 146513-39-5
M. Wt: 174.24 g/mol
InChI Key: STZQJNJXIUHBFN-UHFFFAOYSA-N
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Description

Acetic acid;5-methylhex-3-en-2-ol is an organic compound with the molecular formula C8H16O2. It is a colorless liquid with a characteristic odor. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-methylhex-3-en-2-ol typically involves the esterification of 5-methylhex-3-en-2-ol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or an acid ion-exchange resin. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is achieved through a continuous process involving the esterification of 5-methylhex-3-en-2-ol with acetic acid. The reaction is conducted in a reactor equipped with a distillation column to separate the product from the reaction mixture. The use of a continuous process allows for the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-methylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Acetic acid;5-methylhex-3-en-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;5-methylhex-3-en-2-ol involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release acetic acid and 5-methylhex-3-en-2-ol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-methylhex-3-yl ester
  • Acetic acid, 5-methylhex-2-yl ester
  • Acetic acid (Z)-3-methyl-6-oxo-hex-2-enyl ester

Uniqueness

Acetic acid;5-methylhex-3-en-2-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

146513-39-5

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

acetic acid;5-methylhex-3-en-2-ol

InChI

InChI=1S/C7H14O.C2H4O2/c1-6(2)4-5-7(3)8;1-2(3)4/h4-8H,1-3H3;1H3,(H,3,4)

InChI Key

STZQJNJXIUHBFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(C)O.CC(=O)O

Origin of Product

United States

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